molecular formula C17H16Cl2N2O3S B2488879 N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 941888-73-9

N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Cat. No.: B2488879
CAS No.: 941888-73-9
M. Wt: 399.29
InChI Key: IVHQPXWPHZJELC-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound may exhibit unique properties due to the presence of the dichlorophenyl and thiazinan groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dichloroaniline with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Thiazinan Group: The thiazinan group can be introduced through a cyclization reaction involving a suitable precursor, such as a thioamide, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazinan group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The dichlorophenyl group may undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of biological pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.

    Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)benzamide: Lacks the thiazinan group, potentially altering its biological activity.

    4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide: Lacks the dichlorophenyl group, which may affect its chemical reactivity and applications.

Uniqueness

N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is unique due to the combination of the dichlorophenyl and thiazinan groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c18-13-5-8-16(15(19)11-13)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHQPXWPHZJELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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